N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide
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Description
N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anticancer and Antiangiogenic Activity
N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide may have potential in cancer research, particularly in the development of anticancer and antiangiogenic agents. A study by Romagnoli et al. (2015) on 3-arylaminobenzofuran derivatives, closely related to N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide, showed significant antiproliferative activity against cancer cells. These compounds inhibited tubulin polymerization, induced apoptosis, and demonstrated potent vascular disrupting properties, which could make them valuable in cancer therapy (Romagnoli et al., 2015).
Antiurease and Antioxidant Activities
Compounds related to N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide have been evaluated for their bioactivities, including antiurease and antioxidant activities. Sokmen et al. (2014) synthesized a series of 1,2,4-triazole derivatives and evaluated them for various bioactivities. The results indicated that these compounds possessed significant antiurease and antioxidant activities, suggesting a potential for N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide derivatives in addressing conditions related to oxidative stress and urease-mediated pathologies (Sokmen et al., 2014).
Leukotriene Receptor Antagonism
The research by Ando et al. (2004) into 3-acetoacetylaminobenzo[b]furan derivatives, which share structural similarities with N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide, revealed moderate cysteinyl leukotriene 1 and 2 receptor antagonistic activities. These findings suggest a potential application in treating conditions mediated by leukotrienes, such as asthma and allergic reactions (Ando et al., 2004).
GABAB-Receptor Antagonism
Kerr et al. (1989) investigated benzofuran analogues of baclofen, which are structurally related to N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide, as GABAB-receptor antagonists. These compounds showed efficacy in antagonizing the effects of baclofen in guinea-pig ileum and rat neo-cortical slice preparations, indicating potential applications in neurological research, particularly in studying GABAB-receptor-mediated processes (Kerr et al., 1989).
properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-15(2)25-20-9-7-18(8-10-20)21(23)22-13-16-3-5-17(6-4-16)19-11-12-24-14-19/h3-12,14-15H,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABQPWCIQWUKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-3-yl)benzyl)-4-isopropoxybenzamide |
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